molecular formula C18H22N4O3 B2397297 3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1796992-02-3

3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No. B2397297
CAS RN: 1796992-02-3
M. Wt: 342.399
InChI Key: OHXJCPFBWSQXHH-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a kinase inhibitor that has been associated with several complex neurodegenerative tauopathies . It is a potential anti-tauopathy agent .


Synthesis Analysis

The synthesis of this compound involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrimidine ring and a pyrrolidine ring . The pyrimidine ring is a key component of many important natural and synthetic biologically active compounds .


Chemical Reactions Analysis

This compound acts as a dual inhibitor of DAPK1 and CSF1R . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .

Scientific Research Applications

Synthesis and Biological Activities

3,5-Dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is part of a broader category of compounds studied for various biological activities. Research focuses on synthesizing novel compounds for potential therapeutic applications, such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives have been synthesized from related starting materials, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, new pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents (Rahmouni et al., 2016).

Luminescent Properties and Nanotechnology

Compounds related to this compound have been explored for their luminescent properties and potential applications in nanotechnology. For example, pyridyl substituted benzamides exhibited aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, indicating their suitability for advanced optical materials and sensors (Srivastava et al., 2017).

Antipsychotic and Dopaminergic Properties

Some compounds within the same chemical family have been studied for their antipsychotic and antidopaminergic properties. Research on (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a compound with structural similarities, highlighted its high potency and preferential inhibition of hyperactivity, suggesting a low tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).

Histone Deacetylase Inhibition

The exploration of histone deacetylase (HDAC) inhibitors for cancer therapy includes compounds with similar structural motifs to this compound. One such compound, MGCD0103, demonstrated selective inhibition of HDACs 1-3 and 11, showcasing significant antitumor activity and highlighting the therapeutic potential of these molecules in oncology (Zhou et al., 2008).

Future Directions

The compound shows promise as a potential anti-tauopathy agent . Future research could focus on further understanding its mechanism of action and optimizing its synthesis for potential therapeutic applications .

properties

IUPAC Name

3,5-dimethoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-14-9-13(10-15(11-14)25-2)18(23)20-12-16-19-6-5-17(21-16)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXJCPFBWSQXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NC=CC(=N2)N3CCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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